Bienvenue dans la boutique en ligne BenchChem!

Urolithin B

Gut Stability Bioavailability Metabolite

Urolithin B is a specialized urolithin metabolite with distinct, non-interchangeable bioactivity compared to Urolithin A. It uniquely upregulates LDLR 8-fold, inhibits MAO-A (IC50 0.88 µM), promotes muscle hypertrophy, and attenuates bone loss. Its superior GI stability ensures colonic bioavailability. Procure this specific compound to maintain target-pathway validity in muscle wasting, osteoporosis, and neuroprotection studies.

Molecular Formula C13H8O3
Molecular Weight 212.20 g/mol
CAS No. 1139-83-9
Cat. No. B150876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrolithin B
CAS1139-83-9
Synonyms3-Hydroxy-6H-dibenzo[b,d]pyran-6-one;  2’,4’-Dihydroxy-2-biphenylcarboxylic Acid δ-Lactone;  3-Hydroxy-6H-benzo[c]chromen-6-one;  3-Hydroxydibenzo-α-pyrone;  3-Hydroxyurolithin;  7-Hydroxy-3,4-benzocoumarin;  NSC 94726
Molecular FormulaC13H8O3
Molecular Weight212.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C=C(C=C3)O)OC2=O
InChIInChI=1S/C13H8O3/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)16-12(10)7-8/h1-7,14H
InChIKeyWXUQMTRHPNOXBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Urolithin B (CAS 1139-83-9) – A Key Gut Microbial Metabolite with Distinct Functional Profile for Targeted Research and Procurement


Urolithin B (3-hydroxy-6H-benzo[c]chromen-6-one; CAS 1139-83-9) is a gut microbiota-derived metabolite of ellagic acid and ellagitannins, a class of polyphenols abundant in pomegranate, berries, and nuts. [1] It is a member of the urolithin family, which includes urolithin A, urolithin C, urolithin D, and their respective phase II conjugates. [2] Unlike its more extensively studied analog urolithin A, urolithin B exhibits a distinct biological signature, including superior gastrointestinal stability, potent monoamine oxidase A (MAO-A) inhibition, and unique regulatory effects on skeletal muscle mass and bone resorption. [3] These differential properties make urolithin B a critical compound for investigating specific therapeutic applications in neuroprotection, muscle wasting, and osteoporosis, and underscore its value as a specialized research tool and potential lead compound distinct from other urolithins.

Why Generic Substitution of Urolithin B with Other Urolithins Fails: A Data-Driven Rationale for Specific Procurement


The urolithin family, while sharing a common biosynthetic origin, exhibits profound and quantifiable differences in biological activity, target specificity, and stability. [1] Simple substitution of urolithin B with urolithin A, urolithin C, or other analogs is scientifically unsound and can lead to misinterpretation of experimental results or failure in target validation. [2] For instance, urolithin A, while a potent anti-inflammatory agent, is significantly less stable in the gastrointestinal tract and has a markedly different effect on key metabolic regulators like LDL receptor expression. [3] Conversely, urolithin B demonstrates unique and superior activity in inhibiting monoamine oxidase A (MAO-A) and promoting muscle hypertrophy, properties not replicated by its congeners. [4] Therefore, the procurement of a specific urolithin is not a commodity decision but a critical experimental parameter. The quantitative evidence below establishes the precise, non-interchangeable profile of urolithin B, justifying its targeted acquisition for specific research domains.

Quantitative Evidence Guide for Urolithin B (CAS 1139-83-9): Validated Differentiation from Closest Analogs


Gastrointestinal Stability: Urolithin B Demonstrates Superior Resistance Compared to Urolithin A

In a simulated gastrointestinal digestion model, urolithin B exhibited significantly higher stability than urolithin A, particularly during the critical colonic fermentation step. This superior stability indicates a higher probability of urolithin B reaching the colonic epithelium intact for absorption or local activity. [1]

Gut Stability Bioavailability Metabolite Gastrointestinal Tract

MAO-A Inhibition: Urolithin B is a Significantly More Potent Inhibitor than Urolithin A

Urolithin B acts as a potent and selective inhibitor of recombinant human monoamine oxidase A (MAO-A), an enzyme involved in the metabolism of neurotransmitters. Its inhibitory potency far exceeds that of urolithin A. [1]

Monoamine Oxidase Neuroprotection Enzyme Inhibition MAO-A

LDL Receptor Expression: Urolithin B Uniquely Upregulates LDLR, Diverging from Urolithin A's Mechanism

In HepG2 hepatocytes, urolithin A and urolithin B exhibit opposite effects on the regulation of the low-density lipoprotein receptor (LDLR) and its degrader, PCSK9. Urolithin B induces a robust increase in LDLR expression, while urolithin A acts primarily through PCSK9 suppression. [1]

Lipid Metabolism LDL Receptor PCSK9 Cardiovascular

Skeletal Muscle Regulation: Urolithin B Induces Hypertrophy and Reduces Atrophy In Vivo

Urolithin B has been identified as a direct regulator of skeletal muscle mass, demonstrating both hypertrophic and anti-atrophic effects in vivo. This activity is distinct from the mitophagy-enhancing properties of urolithin A. [1]

Muscle Hypertrophy Sarcopenia Muscle Atrophy In Vivo

Osteoclast Inhibition: Urolithin B Suppresses Bone Resorption and Attenuates Osteoporosis

Urolithin B demonstrates a strong inhibitory effect on osteoclast differentiation and activation, leading to reduced bone loss in an ovariectomized (OVX) mouse model of postmenopausal osteoporosis. [1]

Osteoporosis Bone Resorption Osteoclastogenesis In Vivo

Validated Research and Industrial Application Scenarios for Urolithin B (CAS 1139-83-9) Based on Quantitative Evidence


Investigating Gut-Mediated Effects and Oral Bioavailability

Given its proven superior stability throughout the simulated gastrointestinal tract compared to urolithin A, urolithin B is the preferred urolithin for studies focused on direct interactions with the colonic epithelium or for formulations where pre-absorptive stability is critical. [1]

Developing Novel MAO-A Inhibitors for Neurological Disorders

The potent and specific inhibition of MAO-A (IC50 = 0.88 µM) positions urolithin B as a high-value lead compound for medicinal chemistry programs targeting depression, anxiety, and other MAO-A-related neurological conditions. Its activity is significantly greater than that of urolithin A. [1]

Elucidating Distinct Pathways in Lipid Metabolism and Cardiovascular Research

Researchers investigating the regulation of LDLR and PCSK9 in hepatocytes should specifically procure urolithin B, as it uniquely upregulates LDLR expression (8-fold increase vs. urolithin A) through a mechanism distinct from urolithin A's suppression of PCSK9. This allows for the dissection of divergent metabolic pathways. [1]

Investigating Muscle Hypertrophy and Atrophy in Cachexia and Sarcopenia Models

Urolithin B's validated in vivo activity in promoting muscle hypertrophy and preventing denervation-induced atrophy makes it an essential tool for preclinical studies in muscle wasting disorders. Its mechanism of action differs from the mitophagy-centric profile of urolithin A. [1]

Evaluating Anti-Osteoporotic Effects in Bone Metabolism Research

For research into postmenopausal osteoporosis and other bone resorptive diseases, urolithin B provides a validated chemical probe. Its demonstrated ability to inhibit osteoclastogenesis and attenuate bone loss in the OVX mouse model establishes its utility for target validation and pathway analysis in bone biology. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Urolithin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.